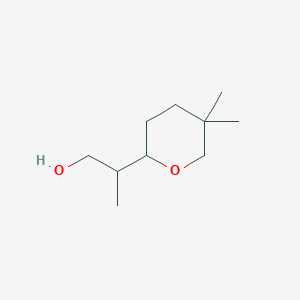

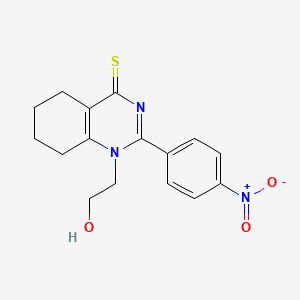

![molecular formula C16H18N2O4S B2535791 methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate CAS No. 853751-18-5](/img/structure/B2535791.png)

methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The carbamate group (NHCOO) is a functional group that consists of a carbonyl group (C=O) flanked by an amine group (NH2) and an ester group (OR).

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a central carbamate group, with a phenyl ring attached to the nitrogen and another phenyl ring attached to the carbonyl carbon. The phenyl ring attached to the nitrogen would have a methyl group attached to it, and the phenyl ring attached to the carbonyl carbon would have a sulfamoyl group attached to it .

Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Umpolung Sulfoxide Reagent : Utilized as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, enabling highly stereoselective α-C-alkylation with alkyl bromides and subsequent displacement of the sulfinyl group by OH or Cl under specific conditions. This method allows for the regeneration and recycling of the sulfinyl auxiliary (Volonterio, Bravo, & Zanda, 2002).

- Nickel-Catalyzed Cross-Coupling : Demonstrates the efficiency of various C-O-based electrophiles, including carbamates, in Ni-catalyzed cross-coupling with aryl neopentylglycolboronates, offering conditions for the cross-coupling and elaboration of orthogonal methodologies for different C-O based electrophiles (Leowanawat, Zhang, & Percec, 2012).

Photolysis Studies

- Spectral and Luminescent Properties : A quantum-chemical study explored the spectral, luminescent properties, and photolysis mechanisms of methyl[(4-aminophenyl)sulfonyl]carbamate (asulam), highlighting the predissociation mechanism for breaking the C-S and N-S bonds in the molecule (Bazyl’, Chaikovskaya, Artyukhov, & Maĭer, 2004).

Antimicrobial Activity

- Sulfonamide Hybrids : Research into novel sulfonamide carbamates for antimicrobial activities showed significant activity against tested bacteria, providing insights into potential applications for combating bacterial infections (Hussein, 2018).

Environmental Science

- Ecotoxicity of Carbamic Pesticides : Studies on the transformation, hydrolytic and photolytic cleavage of N-methylcarbamate insecticides in water reveal their degradation pathways and acute and chronic toxicity toward aquatic organisms, underscoring the environmental impact and need for monitoring these substances (Iesce, della Greca, Cermola, Rubino, Isidori, & Pascarella, 2006).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would depend on its specific structure and its potential applications. For example, if it has potential uses as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

Propiedades

IUPAC Name |

methyl N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)11-17-23(20,21)15-9-7-14(8-10-15)18-16(19)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCSXGVXEYIXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)

![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)